molecular formula C9H17NO2 B13869134 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one

2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one

Cat. No.: B13869134
M. Wt: 171.24 g/mol
InChI Key: ASROSKVBCYFAHU-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one (CAS: 247068-84-4) is a chiral epoxide-containing compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . Its structure features:

  • A pentanone backbone substituted with a methyl group at position 4.
  • A 2-methyloxirane (epoxide) ring at position 1.
  • An amino group at position 2.

The stereochemistry is critical: the (S)-configuration at the amino group and (R)-configuration at the epoxide (denoted as (S,R)-isomer) are essential for its role as a key intermediate in synthesizing Carfilzomib (a proteasome inhibitor used in multiple myeloma treatment) .

Properties

IUPAC Name

2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6(2)4-7(10)8(11)9(3)5-12-9/h6-7H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASROSKVBCYFAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one involves several key steps:

Detailed Synthetic Route

Step 1: Preparation of a Suitable Keto-Acid or Keto-Ester Intermediate
  • Starting from a chiral amino acid derivative such as a protected leucine analogue (e.g., tert-butyl or benzyl carbamate derivatives), the keto functionality is introduced at the 1-position of the pentan backbone.
Step 2: Stereoselective Epoxidation to Form the Oxirane Ring
  • The critical step involves the stereoselective epoxidation of an alkene or allylic alcohol intermediate to form the (R)-2-methyloxirane moiety.
  • This is typically achieved using a manganese-based catalyst, which has been optimized for high enantioselectivity and yield.
  • Common oxidants include peracids such as m-chloroperoxybenzoic acid (mCPBA), but catalytic systems with manganese complexes improve scalability and environmental profile.
Step 3: Deprotection and Amino Group Introduction
  • After epoxidation, protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are removed under controlled conditions to reveal the free amino group.
  • The amino group is essential for the compound's reactivity in subsequent pharmaceutical syntheses.
Step 4: Salt Formation
  • The free base is reacted with trifluoroacetic acid (TFA) or trichloroacetic acid (TCA) to form a stable crystalline trifluoroacetate or trichloroacetate salt. This salt formation enhances the compound's solubility and handling properties.

Representative Example from Patent Literature

Step Reagents/Conditions Product/Intermediate Notes
1 Protected amino acid derivative tert-butyl ((S)-4-methyl-1-oxopentan-2-yl)carbamate Starting material with protected amine
2 Manganese catalyst + oxidant (e.g., mCPBA) tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate Stereoselective epoxidation
3 Acidic deprotection (e.g., TFA) (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trifluoroacetate salt Final purified compound

This process is scalable and designed for industrial application, focusing on yield, stereochemical purity, and environmental considerations.

Analytical and Process Optimization

  • Chiral purity is monitored using polarimetry and chiral HPLC techniques to ensure the (S,R)-configuration is maintained throughout synthesis.
  • Crystallization of the trifluoroacetate salt is optimized to obtain a stable crystalline form suitable for storage and further use.
  • Continuous flow reactors have been suggested for the epoxidation step to improve control over reaction parameters and scalability.
  • Catalyst preparation for the manganese-based epoxidation catalyst is described in patents to ensure reproducibility and activity.

Summary Table of Preparation Methods

Preparation Step Method/Details Key Reagents/Catalysts Outcome/Notes
Starting Material Preparation Protected amino acid derivatives Boc or Cbz protected amino acids Chiral keto-acid or keto-ester
Epoxidation Stereoselective epoxidation of alkene/allylic alcohol Manganese catalyst, mCPBA or similar oxidants Formation of (R)-2-methyloxirane ring
Deprotection and Amino Group Acidic removal of protecting groups Trifluoroacetic acid or similar acids Free amino group revealed
Salt Formation Reaction with trifluoroacetic or trichloroacetic acid TFA or TCA Stable trifluoroacetate salt
Purification and Crystallization Crystallization from suitable solvents Solvent systems optimized for purity Crystalline, pure final product

Scientific Research Applications

The search results provide information on two closely related chemical compounds: (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one and (S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate. These compounds are related to carfilzomib, a proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma .

(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one

  • CAS Number : 247068-84-4
  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • Synonyms : Carfilzomib Impurity 31, Carfilzomib Impurity 44, (2S)-2-Amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one
  • IUPAC Name : (2S)-2-amino-4-methyl-1-[(2 R)-2-methyloxiran-2-yl]pentan-1-one

(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

  • Molecular Formula : C11H18F3NO4
  • Molecular Weight : 285.26 g/mol
  • Synonyms : Carfilzomib intermediate, (2S)-2-Amino-4-methyl-1-[(2R)-2-methyloxiranyl]-1-pentanone trifluoroacetate
  • CAS Number : 247068-85-5

Applications in Scientific Research:

  • Pharmaceutical Intermediate: (S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one and its trifluoroacetate salt are used as intermediates in the synthesis of carfilzomib . Carfilzomib is a second-generation proteasome inhibitor used for treating relapsed and refractory multiple myeloma .
  • Impurity Standards: (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one is also known as Carfilzomib Impurity 31 and Carfilzomib Impurity 44, suggesting its use as a reference standard in pharmaceutical analysis to detect and quantify this specific impurity in carfilzomib drug products .

Case Studies and Research Findings:

While the search results do not provide detailed case studies, they highlight the role of these compounds in the synthesis and analysis of carfilzomib. Carfilzomib is a valuable therapeutic agent, and the availability of its intermediates and impurity standards is crucial for ensuring the quality and efficacy of the drug .

Further Research:

To expand on the applications of these compounds, further research could explore:

  • Detailed synthetic pathways for carfilzomib using (S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one derivatives.
  • Analytical methods for quantifying (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one as an impurity in carfilzomib.
  • The use of these compounds in the development of novel carfilzomib analogs or related proteasome inhibitors.

Comparison with Similar Compounds

Physical Properties

  • Density : 1.0±0.1 g/cm³
  • Boiling Point : 243.1±35.0 °C
  • Flash Point : 85.7±22.3 °C
  • Solubility : Typically used in polar solvents like DMSO for pharmaceutical applications .

Synthesis and Applications
The compound is synthesized via stereoselective epoxidation of keto-alkene precursors, often requiring chromatographic purification to isolate the desired (S,R)-isomer . Its trifluoroacetate salt (CAS: 247068-85-5) is commercially available with >95% purity .

Comparison with Structurally Similar Compounds

Carfilzomib Intermediates and Stereoisomers

The target compound’s stereoisomers highlight the importance of chirality in pharmaceutical intermediates:

Compound Name (Configuration) Molecular Formula Key Differences Application Reference
(S,R)-Isomer (Target Compound) C₉H₁₇NO₂ Epoxide (R), Amino (S) Carfilzomib synthesis
(R,S)-Isomer (Trifluoroacetate Salt) C₁₁H₁₈F₃NO₄ Epoxide (S), Amino (R) Limited utility in synthesis
(S,S)-Isomer C₉H₁₇NO₂ Epoxide (S), Amino (S) Impurity in Carfilzomib production

The (S,R)-isomer is pharmacologically relevant, while other stereoisomers are either impurities or require costly separation .

Key Differences :

  • The target compound’s epoxide and amino groups enable covalent binding in drug design, unlike cathinones’ psychoactive phenyl-pyrrolidine motifs.

Simple Ketones and Industrial Compounds

Simpler ketones, such as 4-methyl-1-phenylpentan-2-one (CAS: 5349-62-2), lack functional complexity:

Compound Name Molecular Formula Functional Groups Application Reference
4-Methyl-1-phenylpentan-2-one C₁₂H₁₆O Phenyl, ketone Solvent, fragrance
Target Compound C₉H₁₇NO₂ Epoxide, amino Drug intermediate

The absence of reactive epoxide or amino groups in simple ketones limits their use to non-pharmaceutical applications.

Fluorinated Analogues

Fluorinated derivatives, such as (S)-2-Amino-4-methyl-1-(3,3,4,4-tetrafluoropyrrolidin-1-yl)pentan-1-one, demonstrate altered reactivity:

Compound Name Molecular Formula Key Features Application Reference
Fluorinated Analogue C₁₀H₁₅F₄N₂O Tetrafluoropyrrolidine DPP-IV inhibitor
Target Compound C₉H₁₇NO₂ Epoxide Proteasome inhibitor

Fluorination enhances metabolic stability but reduces the epoxide’s reactivity, making such analogues unsuitable for Carfilzomib’s mechanism .

Biological Activity

2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one, also known as (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one, is a compound with significant biological activity, particularly in the context of proteasome inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C8_{8}H15_{15}NO
  • Molecular Weight : 155.21 g/mol
  • CAS Number : 247068-84-4

The primary biological activity of this compound is as a proteasome inhibitor . Proteasomes are cellular complexes that degrade ubiquitinated proteins, which are crucial for regulating various cellular processes including the cell cycle and apoptosis. Inhibition of proteasomes can lead to accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells.

Proteasome Inhibition

Research indicates that this compound serves as an intermediate in the synthesis of carfilzomib, a potent proteasome inhibitor used in cancer therapy. The inhibition of proteasomes by this compound can lead to:

  • Induction of Apoptosis : By blocking protein degradation pathways, it promotes cell death in cancerous cells.

Case Studies

  • Carfilzomib Synthesis : A study demonstrated that this compound is synthesized as an intermediate for carfilzomib, highlighting its importance in developing effective cancer treatments .
  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds derived from this structure exhibit significant cytotoxic effects, suggesting their potential use in chemotherapy .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound affects multiple signaling pathways involved in cell survival and proliferation, including NF-kB and MAPK pathways .

Data Table: Summary of Biological Activities

ActivityDescriptionReference
Proteasome InhibitionBlocks proteasome function leading to apoptosis
CytotoxicityInduces cell death in cancerous cell lines
Synthesis IntermediateKey role in synthesizing carfilzomib

Q & A

Q. What are the primary synthetic routes for 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one, and how do reaction conditions (e.g., solvent, catalyst) influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with the alkylation of a β-keto ester precursor followed by epoxidation. For example:

Alkylation : Use of halogenated intermediates (e.g., bromo derivatives) with a primary amine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amino group.

Epoxidation : Oxidation of a double bond using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C to form the oxirane ring.
Solvent polarity and catalyst selection (e.g., palladium on carbon for hydrogenation steps) critically affect stereoselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of the oxirane ring (δ 3.1–3.5 ppm for epoxide protons) and amino group (δ 1.2–1.8 ppm for methyl branches). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous stereochemical assignment, particularly if chiral centers are present .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the oxirane ring in nucleophilic addition reactions, and what experimental validation is required?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in ring-opening reactions (e.g., with amines or thiols). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites.
  • Experimental Validation : Conduct kinetic studies under varying pH and nucleophile concentrations. Monitor reaction progress via in-situ IR or HPLC to compare computational predictions with empirical data .

Q. What strategies resolve contradictions in reported biological activity data for this compound, such as inconsistent IC₅₀ values in enzyme inhibition assays?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed substrate concentrations, temperature, and buffer systems).
  • Meta-Analysis : Compare data across studies while accounting for variables like cell line specificity (e.g., HEK-293 vs. HeLa) or assay detection methods (fluorometric vs. colorimetric).
  • Orthogonal Validation : Confirm activity via alternative assays (e.g., SPR for binding affinity) or structural analogs to isolate contributing functional groups .

Q. How can the compound’s stability under physiological conditions be systematically evaluated to inform drug discovery pipelines?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and analyze degradation products via LC-MS.
  • Metabolic Stability : Use liver microsome assays (human or murine) to identify major metabolites.
  • Molecular Dynamics Simulations : Model interactions with serum proteins (e.g., albumin) to predict in vivo half-life .

Tables for Key Data

Property Technique Typical Observations
Epoxide Ring StabilityTGA/DSCDecomposition onset at ~150°C in inert atmosphere
Aqueous SolubilityShake-Flask Method2.3 mg/mL at pH 7.4, 25°C
LogP (Partition Coefficient)HPLC Retention Time1.85 ± 0.15 (n-octanol/water)

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